molecular formula C16H20N2O3 B2376458 4-butoxy-N-((5-methylisoxazol-3-yl)methyl)benzamide CAS No. 1257552-67-2

4-butoxy-N-((5-methylisoxazol-3-yl)methyl)benzamide

Cat. No.: B2376458
CAS No.: 1257552-67-2
M. Wt: 288.347
InChI Key: DLIGHJPTEAUQLA-UHFFFAOYSA-N
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Description

4-butoxy-N-((5-methylisoxazol-3-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a butoxy group attached to the benzene ring and an isoxazole moiety linked via a methyl bridge

Scientific Research Applications

4-butoxy-N-((5-methylisoxazol-3-yl)methyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study the interactions of isoxazole-containing compounds with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-((5-methylisoxazol-3-yl)methyl)benzamide typically involves the following steps:

    Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the butoxy group: The butoxy group can be introduced via nucleophilic substitution reactions using butanol and a suitable leaving group.

    Coupling of the isoxazole and benzamide moieties: This step often involves the use of coupling reagents such as carbodiimides or phosphonium salts to form the amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-((5-methylisoxazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Butoxy group oxidation can yield butoxybenzoic acid.

    Reduction: Reduction of the amide bond can produce corresponding amines.

    Substitution: Electrophilic substitution can introduce various functional groups onto the benzene ring.

Mechanism of Action

The mechanism of action of 4-butoxy-N-((5-methylisoxazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, modulating their activity. The butoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-butoxy-N-((5-methylisoxazol-3-yl)methyl)benzamide: shares structural similarities with other benzamide derivatives and isoxazole-containing compounds.

    N-(5-methylisoxazol-3-yl)malonamide: This compound also contains the isoxazole ring but differs in its amide linkage and side-chain substituents.

    N-(5-methylisoxazol-3-yl)oxalamide: Similar in structure but with different central carbon atoms, leading to variations in flexibility and polymorphism.

Uniqueness

The uniqueness of this compound lies in its combination of the butoxy group and the isoxazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-butoxy-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-3-4-9-20-15-7-5-13(6-8-15)16(19)17-11-14-10-12(2)21-18-14/h5-8,10H,3-4,9,11H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLIGHJPTEAUQLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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